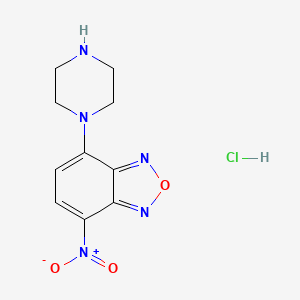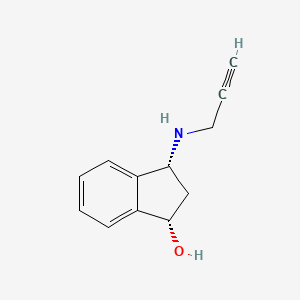
rac-cis-1-Deshydroxy Rasagiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-cis-1-Deshydroxy Rasagiline: is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of Rasagiline, a well-known monoamine oxidase type B (MAO-B) inhibitor used in the treatment of Parkinson’s disease . Unlike Rasagiline, this compound lacks a hydroxyl group, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of rac-cis-1-Deshydroxy Rasagiline can be achieved through various methods. One common approach involves the use of emulsion-solvent evaporation techniques. For instance, the compound can be prepared by dissolving PLGA (poly(lactic-co-glycolic acid)) in a suitable solvent, followed by emulsification and solvent evaporation . This method allows for the encapsulation of the compound in microspheres, which can be used for controlled drug delivery.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
rac-cis-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-cis-1-Deshydroxy Rasagiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of structural modifications on MAO-B inhibition. In biology, it serves as a tool to investigate the role of MAO-B in various physiological processes.
In medicine, this compound is explored for its potential neuroprotective effects and its ability to modulate dopamine levels in the brain. This makes it a candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease . In industry, the compound is used in the development of advanced drug delivery systems, including injectable gels and microspheres for sustained release .
Wirkmechanismus
The mechanism of action of rac-cis-1-Deshydroxy Rasagiline is believed to be similar to that of Rasagiline. It acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain . By inhibiting MAO-B, the compound increases extracellular levels of dopamine, thereby enhancing dopaminergic activity and alleviating symptoms of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
rac-cis-1-Deshydroxy Rasagiline can be compared to other MAO-B inhibitors such as Rasagiline and Selegiline. While Rasagiline is metabolized to non-toxic aminoindan, Selegiline is metabolized to potentially harmful amphetamine derivatives . This makes this compound and Rasagiline more favorable in terms of safety profile.
Similar compounds include:
Rasagiline: A selective and irreversible MAO-B inhibitor used in Parkinson’s disease therapy.
Selegiline: Another MAO-B inhibitor, but with a different metabolic profile.
This compound stands out due to its unique structural modification, which may offer distinct pharmacological properties and therapeutic benefits.
Eigenschaften
IUPAC Name |
(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@@H](C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

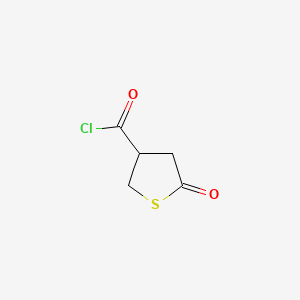
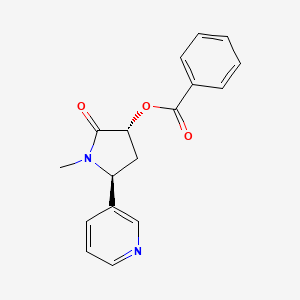
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
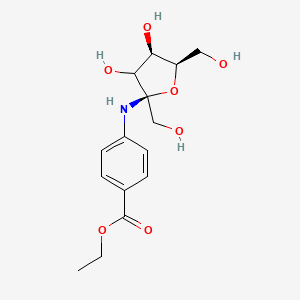
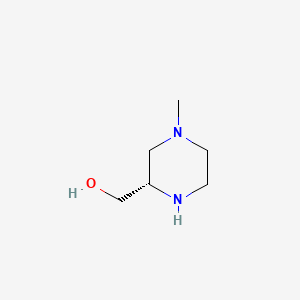
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)

